![molecular formula C23H27FN6O B2987213 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-N~4~-[1-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide CAS No. 1251680-45-1](/img/structure/B2987213.png)
1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-N~4~-[1-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a pyrazole ring, a pyrimidine ring, a piperidine ring, and a fluorophenyl group. Pyrazole and pyrimidine are nitrogen-containing heterocycles that are found in many biologically active compounds . Piperidine is a common structural motif in many pharmaceuticals and other active compounds. The presence of a fluorophenyl group could potentially enhance the biological activity of the compound due to the unique properties of fluorine.
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it’s likely that it involves the reaction of the corresponding pyrazole and pyrimidine precursors, followed by the attachment of the piperidine and fluorophenyl groups. Pyrazole derivatives can be synthesized from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic and heterocyclic aldehydes, and phenacyl bromides .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Thiazole-Aminopiperidine Hybrid Analogs : A study on thiazole-aminopiperidine hybrids, including compounds with a similar structure, showed promising activity against Mycobacterium tuberculosis and cytotoxicity properties. These compounds are designed by molecular hybridization and evaluated for their antituberculosis activity and cytotoxicity (Jeankumar et al., 2013).
Synthesis and Chemical Behavior
- Isoxazolines and Isoxazoles Synthesis : Research on the synthesis of isoxazolines and isoxazoles from derivatives, including compounds with similar structural features, reveals their potential in creating new chemical entities. This synthesis involves intramolecular cyclization and condensation with arylnitrile oxides (Rahmouni et al., 2014).
Anticancer and Anti-5-lipoxygenase Agents
- Pyrazolopyrimidines Derivatives as Anticancer Agents : Novel pyrazolopyrimidines derivatives, which are structurally similar, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds show promise in the treatment of cancer and as anti-inflammatory agents (Rahmouni et al., 2016).
Synthesis of Pyrazolopyrimidin-4-ones
- Synthesis of Pyrazolopyrimidin-4-ones and Their Ribosides : Research on the synthesis of pyrazolopyrimidin-4-ones and their derivatives, similar to the compound , has been conducted, highlighting the potential for creating new pharmaceutical compounds (Finlander & Pedersen, 1985).
Anti-Inflammatory and Analgesic Agents
- Novel Benzodifuranyl and Thiazolopyrimidines : Studies on novel benzodifuranyl and thiazolopyrimidines derived from compounds with similar structures have shown significant anti-inflammatory and analgesic properties. These compounds exhibit high inhibitory activity on COX-2 selectivity and potential as analgesic and anti-inflammatory agents (Abu‐Hashem et al., 2020).
Cancer Cell Line Proliferation Inhibition
- Synthesis and Biological Evaluation of Pyrazolopyrimidine Derivatives : The synthesis of pyrazolopyrimidine derivatives and their effectiveness in inhibiting cancer cell line proliferation highlights the potential therapeutic applications of these compounds in cancer treatment (Liu et al., 2016).
Mecanismo De Acción
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is known that pyrazole-bearing compounds interact with their targets to exert their pharmacological effects
Biochemical Pathways
Given the antileishmanial and antimalarial activities of pyrazole-bearing compounds, it can be inferred that this compound may affect the biochemical pathways related to these diseases .
Result of Action
Given the antileishmanial and antimalarial activities of pyrazole-bearing compounds, it can be inferred that this compound may have significant effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
1-[4-(3,5-dimethylpyrazol-1-yl)pyrimidin-2-yl]-N-[1-(4-fluorophenyl)ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN6O/c1-15-14-16(2)30(28-15)21-8-11-25-23(27-21)29-12-9-19(10-13-29)22(31)26-17(3)18-4-6-20(24)7-5-18/h4-8,11,14,17,19H,9-10,12-13H2,1-3H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAZJDTTXFMPJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC=C2)N3CCC(CC3)C(=O)NC(C)C4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

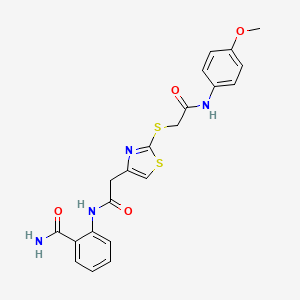
![7-ethoxy-5-(furan-2-yl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2987131.png)
![2-[(4-chlorophenoxy)methyl]-1-(1-phenylethyl)-1H-benzimidazole](/img/structure/B2987134.png)


![2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2987143.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2987144.png)
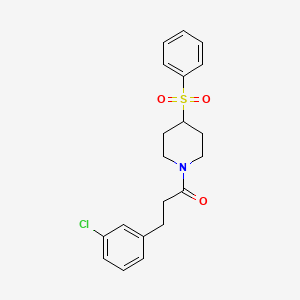
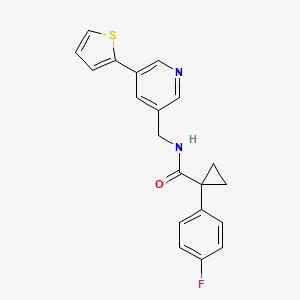
![5-((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2987149.png)
![3-(2-chloro-6-fluorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2987150.png)
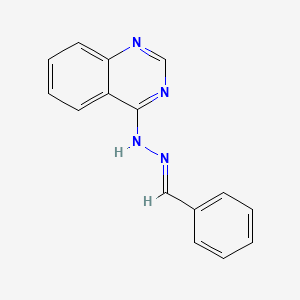
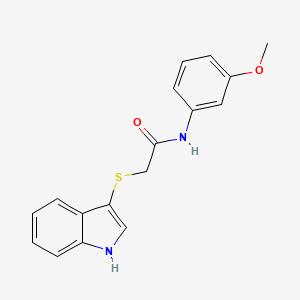
![2-[[3-(4-Bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2987153.png)